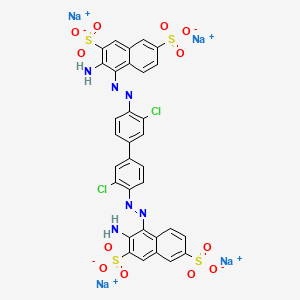![molecular formula C9H15NO4 B1620548 Acétate de méthyle 2-[3-(méthoxyméthyl)-5-oxo-2-pyrrolidinyl] CAS No. 303010-19-7](/img/structure/B1620548.png)
Acétate de méthyle 2-[3-(méthoxyméthyl)-5-oxo-2-pyrrolidinyl]
Vue d'ensemble
Description
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de chimie verte
Ce composé a été utilisé en chimie verte pour la synthèse de dérivés de quinazolinone, qui sont des échafaudages importants en chimie pharmaceutique et médicinale. Une procédure de synthèse en deux étapes impliquant le chlorure de choline : l'urée, un solvant eutectique profond (DES), et une synthèse induite par micro-ondes a été développée, mettant en évidence le rôle du composé dans les pratiques chimiques durables .
Production d'hormones stéroïdiennes
Dans le domaine de la biochimie, ce composé a été utilisé dans la production microbiologique d'hormones stéroïdiennes comme la prégnénolone et la progestérone. Une souche recombinante de Mycolicibacterium smegmatis exprimant le système de stéroïdogenèse mammalien a été capable de convertir les stérols en ces hormones, l'acétate de méthyle 2-[3-(méthoxyméthyl)-5-oxo-2-pyrrolidinyl] jouant un rôle crucial dans le processus de bioconversion .
Mécanisme D'action
Pharmacokinetics
The compound has a predicted boiling point of 3393±70 °C and a density of 1101±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Analyse Biochimique
Cellular Effects
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its potential therapeutic applications and its role in cellular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Transport and Distribution
The transport and distribution of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for designing experiments and interpreting results in biochemical research .
Propriétés
IUPAC Name |
methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQYWGVKZBROFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(=O)NC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383498 | |
| Record name | methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303010-19-7 | |
| Record name | methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Nitrophenyl)azo]-2,5-xylidine](/img/structure/B1620471.png)




![2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine](/img/structure/B1620478.png)






